molecular formula C5H5IOS B8760926 (5-Iodothiophen-3-yl)methanol

(5-Iodothiophen-3-yl)methanol

Cat. No.: B8760926
M. Wt: 240.06 g/mol
InChI Key: WXCKZIPNFFKNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Iodothiophen-3-yl)methanol is a halogenated thiophene derivative featuring an iodine substituent at the 5-position of the thiophene ring and a hydroxymethyl group at the 3-position. The iodine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the hydroxymethyl group offers a site for further functionalization .

Synthetic routes to this compound often involve iodocyclization or halogenation of precursor thiophene derivatives. For instance, a related synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol was achieved via 5-endo-dig iodocyclization of a benzylthio-containing alkyne, followed by oxidation and deacylation steps . However, direct synthetic or physicochemical data for this compound are scarce in publicly available literature, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C5H5IOS

Molecular Weight

240.06 g/mol

IUPAC Name

(5-iodothiophen-3-yl)methanol

InChI

InChI=1S/C5H5IOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2

InChI Key

WXCKZIPNFFKNFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CO)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Thiophene Derivatives

  • 5-Bromothiophen-3-yl)methanol: Replacing iodine with bromine reduces molecular weight (Br: 79.9 g/mol vs. I: 126.9 g/mol) and polarizability, affecting reactivity in cross-coupling reactions. Brominated analogues typically exhibit lower stability under harsh reaction conditions compared to iodinated counterparts due to weaker C–X bonds .
  • (5-Chlorothiophen-3-yl)methanol: Chlorine’s smaller atomic radius and higher electronegativity result in distinct electronic effects on the thiophene ring. Chlorinated derivatives are less reactive in metal-catalyzed couplings but may offer advantages in cost and availability.

(b) Heteroaromatic Analogues

  • (5-Iodopyridin-3-yl)methanol: Substituting the thiophene ring with pyridine introduces a nitrogen atom, altering electronic properties (pyridine is more electron-deficient). This increases solubility in polar solvents and modifies coordination behavior in metal complexes. Pyridine derivatives are often more stable under acidic conditions compared to thiophenes .

(c) Non-Halogenated Analogues

  • (Thiophen-3-yl)methanol: The absence of iodine simplifies synthesis but limits utility in cross-coupling reactions.

Physicochemical Properties

While direct data for (5-Iodothiophen-3-yl)methanol are unavailable, comparisons can be inferred from analogous compounds:

Property This compound (Inferred) Methanol (Reference) (5-Iodopyridin-3-yl)methanol (Inferred)
Molecular Weight ~240.1 g/mol 32.04 g/mol ~235.0 g/mol
Boiling Point >200°C (decomposes) 64.7°C ~220°C (decomposes)
Solubility Moderate in DMSO, poor in water Miscible in water High in DMSO, moderate in water
Reactivity High in cross-coupling N/A Moderate in cross-coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.